1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a methoxy group, and an allylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Allylamine Moiety: The allylamine group can be attached through a nucleophilic substitution reaction using allylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The allylamine moiety can be oxidized to form corresponding oxides or amides.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamine moiety may yield corresponding amides, while reduction could produce primary amines.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[(prop-2-enylamino)methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-4-8-21-14-17-6-7-19(20(13-17)25-3)26-16-18(24)15-23-11-9-22(5-2)10-12-23/h4,6-7,13,18,21,24H,1,5,8-12,14-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXADIESZQUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNCC=C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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